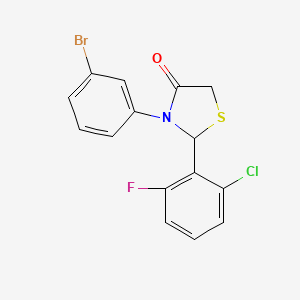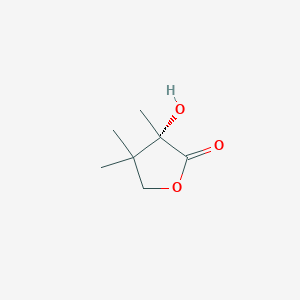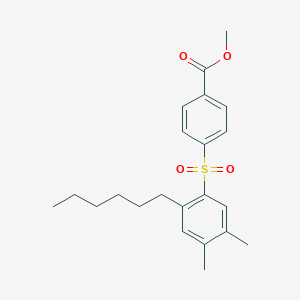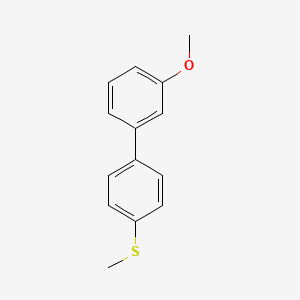
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with bromophenyl and chlorofluorophenyl groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Starting Materials: 3-bromobenzaldehyde, 2-chloro-6-fluoroaniline, and thioglycolic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions.
Cyclization: The intermediate Schiff base formed from the condensation of the aldehyde and aniline undergoes cyclization with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This might include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidines.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its antimicrobial, anti-inflammatory, or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- would depend on its specific biological activity. Generally, thiazolidinones exert their effects by:
Molecular Targets: Binding to enzymes or receptors involved in disease pathways.
Pathways Involved: Inhibiting or activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Thiazolidinone, 3-phenyl-2-(2-chlorophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(2-fluorophenyl)-
- 4-Thiazolidinone, 3-(3-chlorophenyl)-2-(2-bromophenyl)-
Uniqueness
4-Thiazolidinone, 3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)- is unique due to the specific combination of bromophenyl and chlorofluorophenyl groups, which may impart distinct chemical and biological properties compared to other thiazolidinones.
Propiedades
Número CAS |
624739-23-7 |
|---|---|
Fórmula molecular |
C15H10BrClFNOS |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-2-(2-chloro-6-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrClFNOS/c16-9-3-1-4-10(7-9)19-13(20)8-21-15(19)14-11(17)5-2-6-12(14)18/h1-7,15H,8H2 |
Clave InChI |
GGOBUTOFDIUVIV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)
![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)



